molecular formula C7H15NO B037864 3-(Methoxymethyl)piperidine CAS No. 116574-72-2

3-(Methoxymethyl)piperidine

Cat. No. B037864
CAS RN: 116574-72-2
M. Wt: 129.2 g/mol
InChI Key: ZVNNEPYIBDITIW-UHFFFAOYSA-N
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Description

3-(Methoxymethyl)piperidine is a chemical compound with the CAS Number: 116574-72-2 . It has a molecular weight of 129.2 and its IUPAC name is methyl 3-piperidinylmethyl ether .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Molecular Structure Analysis

The molecular structure of 3-(Methoxymethyl)piperidine can be represented by the InChI code: 1S/C7H15NO/c1-9-6-7-3-2-4-8-5-7/h7-8H,2-6H2,1H3 .


Chemical Reactions Analysis

Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Physical And Chemical Properties Analysis

3-(Methoxymethyl)piperidine is a liquid at room temperature .

Scientific Research Applications

Drug Designing

Piperidines, including 3-(Methoxymethyl)piperidine, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Chiral Optimization

In the case of substance 3, piperidine derivatives (namely, (S or R)-ethyl piperidine-3-carboxylate) were used as the starting components for chiral optimization . The piperidine ring was essential for chiral optimization .

Anticancer Agents

Piperidine-embedded anticancer agents have shown particularly good activity on androgen-refractory cancer cell lines (ARPC) . In prostate cancer cells, piperidine treatment inhibits PC3 cell migration by upregulating E-cadherin and downregulating N-cadherin and Vimentin .

Apoptotic Pathway Activation

Piperine treatment to prostate cancer cells shows activities like activating the caspase-3-dependent apoptotic pathway, suppressing phosphorylated STAT-3, down-regulation of the … .

Bio-enhancers

Piperine also serves as bio-enhancers in conjunction with drugs to stimulate drug molecules’ activity across different routes by improving the drug’s bioavailability across the membrane, raising the drug’s effect across conformational interaction, and working as a drug receptor .

Pharmacological Activities

Piperine contains numerous pharmacological activities and many health benefits, particularly against chronic conditions such as insulin resistance reduction, anti-inflammatory activity, and correction in hepatic steatosis .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation . Specific target organ toxicity can occur after a single exposure, with the respiratory system being a potential target .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

3-(methoxymethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-9-6-7-3-2-4-8-5-7/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVNNEPYIBDITIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80589368
Record name 3-(Methoxymethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Methoxymethyl)piperidine

CAS RN

116574-72-2
Record name 3-(Methoxymethyl)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116574-72-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Methoxymethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(methoxymethyl)piperidine
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